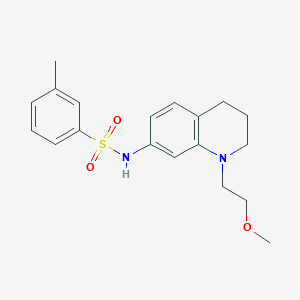
N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is an intricate compound known for its unique chemical properties. Its structure includes a tetrahydroquinoline framework, which is significant in medicinal chemistry due to its bioactivity. The presence of a sulfonamide group also contributes to its reactivity and potential pharmacological applications.
科学研究应用
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has diverse applications in research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in probing biological pathways due to its bioactive components.
Medicine: : Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step synthetic process:
Formation of the Tetrahydroquinoline Core: : This step often involves the reduction of a quinoline derivative.
Introduction of the Methoxyethyl Group: : Using a nucleophilic substitution reaction, the methoxyethyl group is introduced.
Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.
Industrial Production Methods
Industrial production may follow similar synthetic routes, scaled up with optimizations for yield and purity. Reactions are typically performed in large batch reactors, with strict controls over temperature, pressure, and reaction time to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: : N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo oxidation, particularly at the methoxyethyl group.
Reduction: : The compound's quinoline ring can be further reduced under hydrogenation conditions.
Substitution: : It is susceptible to various substitution reactions, particularly at the sulfonamide group, where electrophiles or nucleophiles can attack.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site.
Major Products Formed
Oxidation Products: : Products may include quinolinone derivatives.
Reduction Products: : Fully hydrogenated quinoline compounds.
Substitution Products: : Varied based on the nature of the substituent introduced.
作用机制
The mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can involve multiple pathways:
Molecular Targets: : It may interact with enzymes or receptors, modulating biological activity.
Pathways Involved: : Likely involves modulation of cellular pathways that regulate cell growth and apoptosis, contributing to its medicinal potential.
相似化合物的比较
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide stands out due to its specific structure and functional groups:
Similar Compounds: : Other sulfonamides and tetrahydroquinoline derivatives.
Uniqueness: : Its combined tetrahydroquinoline and sulfonamide moieties confer distinct chemical and biological properties.
Example Compounds: : Sulfa drugs like sulfanilamide, tetrahydroquinoline-based antimalarials.
By possessing a unique combination of structural features, this compound offers significant potential in both scientific research and practical applications.
属性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWDQRMBMISVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
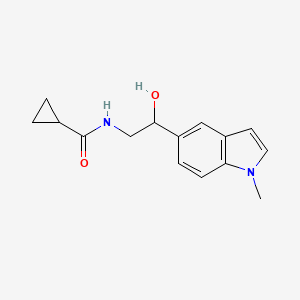
![methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2589624.png)
![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)

![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
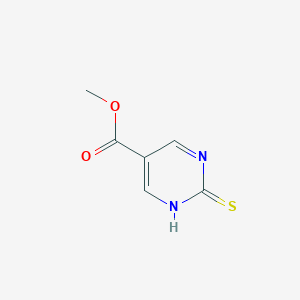
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)
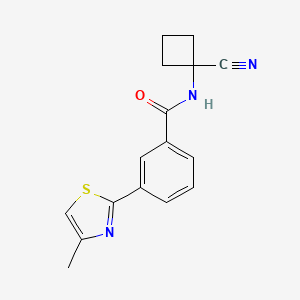
![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)
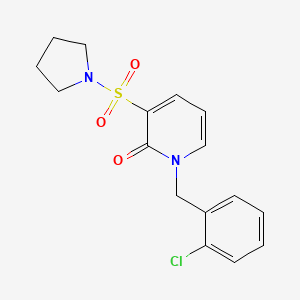
![4-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2589641.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-({[2,3'-bipyridine]-4-yl}methyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2589644.png)
